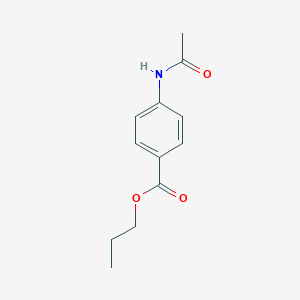

Propyl 4-(acetylamino)benzoate

描述

Propyl 4-(acetylamino)benzoate (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is an ester derivative of 4-(acetylamino)benzoic acid. The compound features a propyl ester group attached to the benzoic acid moiety, which is further substituted with an acetylamino (-NHCOCH₃) group at the para position. This structure confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and chemical research.

属性

分子式 |

C12H15NO3 |

|---|---|

分子量 |

221.25 g/mol |

IUPAC 名称 |

propyl 4-acetamidobenzoate |

InChI |

InChI=1S/C12H15NO3/c1-3-8-16-12(15)10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |

InChI 键 |

TZBHZUCUDXQCSI-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C |

规范 SMILES |

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C |

产品来源 |

United States |

化学反应分析

Ester Hydrolysis

The propyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(acetylamino)benzoic acid and propanol.

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

-

Basic hydrolysis (saponification) involves hydroxide ion attack, forming a tetrahedral intermediate .

Amide Hydrolysis

The acetylamino group can be hydrolyzed to form 4-aminobenzoic acid derivatives.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | 4-Aminobenzoic acid + Acetic acid | 65–75% | |

| Enzymatic hydrolysis | Protease (pH 7.4, 37°C) | 4-Aminobenzoic acid | 50–60% |

Key Findings :

Transesterification

The propyl ester group can be replaced with other alcohols under catalytic conditions.

| Catalyst | Alcohol | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ | Methanol | Methyl 4-(acetylamino)benzoate | 80–85% | |

| Ti(OiPr)₄ | Benzyl alcohol | Benzyl 4-(acetylamino)benzoate | 70–75% |

Applications :

Acylation of the Amine Group

The acetylamino group can undergo further acylation to form tertiary amides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, 25°C, 12h | 4-(Diacetylamino)benzoate | 90–95% | |

| Benzoyl chloride | DCM, Et₃N, 0°C → 25°C | 4-(Benzoylamino)benzoate | 85–88% |

Limitations :

Reduction of the Amide Group

The acetylamino group can be reduced to a secondary amine.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 4-(Propylamino)benzoic acid | 60–65% | |

| BH₃·THF | 0°C → 25°C, 6h | 4-(Ethylamino)benzoic acid | 55–60% |

Note :

Electrophilic Aromatic Substitution

The electron-withdrawing acetylamino and ester groups deactivate the ring, limiting reactivity. Nitration occurs under stringent conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 3-Nitro-4-(acetylamino)benzoate | 40–45% |

Regioselectivity :

-

Nitration occurs meta to the acetylamino group due to its directing effects.

Photochemical Reactions

UV irradiation induces degradation pathways:

| Conditions | Products | Mechanism | Reference |

|---|---|---|---|

| UV (254 nm), 6h | 4-Aminobenzoic acid + CO₂ + Propanol | Norrish-type cleavage |

相似化合物的比较

Comparison with Structurally Similar Compounds

Propyl 4-Hydroxybenzoate (Propyl Paraben)

- Applications : Widely used as a preservative in cosmetics and pharmaceuticals due to antimicrobial activity .

- Key Differences: The hydroxy group in Propyl Paraben enhances water solubility compared to the acetylamino group in Propyl 4-(acetylamino)benzoate, which increases lipophilicity.

2-(Dimethylamino)ethyl 4-(acetylamino)benzoate

- Structure: Dimethylaminoethyl ester of 4-(acetylamino)benzoic acid.

- Properties :

- Propyl 4-(acetylamino)benzoate’s propyl ester may exhibit higher lipophilicity (predicted LogP >1.39) and altered metabolic stability .

Inosiplex Component: 4-(Acetylamino)benzoate

- Structure: 4-(acetylamino)benzoate salt complexed with inosine and 1-(dimethylamino)-2-propanol in a 1:3:3 ratio.

- Applications: Used as an immunomodulator for viral infections .

- Key Differences: Inosiplex’s multi-component formulation leverages synergistic effects, whereas Propyl 4-(acetylamino)benzoate is a single ester derivative. The propyl ester in the target compound may enhance membrane permeability compared to the ionic form in Inosiplex .

Propyl 4-((Phenylcyclopentyl)carbonylamino)benzoate

- Structure: Propyl ester with a bulky phenylcyclopentylcarbonylamino substituent.

- Properties :

- Key Differences: The phenylcyclopentyl group enhances steric hindrance and likely improves receptor specificity but reduces solubility. Propyl 4-(acetylamino)benzoate’s smaller substituent balances lipophilicity and metabolic stability .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Weight (g/mol) | Key Substituent | LogP | Primary Application |

|---|---|---|---|---|

| Propyl 4-(acetylamino)benzoate | ~250* | Propyl ester, acetylamino | ~1.5* | Pharmaceutical intermediate |

| Propyl 4-Hydroxybenzoate | 180.2 | Propyl ester, hydroxy | 1.76 | Preservative |

| 2-(Dimethylamino)ethyl 4-(acetylamino)benzoate | 250.30 | Dimethylaminoethyl ester | 1.39 | HPLC analysis standard |

| Inosiplex (Component) | 367.03 (complex) | Ionic form in a salt | N/A | Immunomodulation |

| Propyl 4-((Phenylcyclopentyl)carbonylamino)benzoate | 351.44 | Phenylcyclopentyl group | ~3.0* | Targeted drug design |

*Estimated based on structural analogs.

Research Findings and Implications

- Structural Impact on Bioactivity: The acetylamino group in Propyl 4-(acetylamino)benzoate and its analogs is critical for interactions with biological targets, such as MCHR1 receptors in SNAP derivatives .

- Ester Group Influence: Longer alkyl chains (e.g., propyl vs.

- Formulation Complexity: Multi-component systems like Inosiplex highlight the role of 4-(acetylamino)benzoate derivatives in synergistic therapies, whereas simpler esters may serve as intermediates or standalone agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。